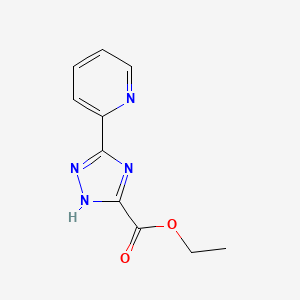

Ethyl 5-(Pyridin-2-Yl)-1H-1,2,4-Triazole-3-Carboxylate

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (predicted for CDCl3):

13C NMR :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λmax : 260–280 nm (π→π* transitions in conjugated triazole-pyridine system).

- Molar absorptivity: ~10⁴ L·mol⁻¹·cm⁻¹, typical for aromatic heterocycles.

Tautomeric Behavior and Aromatic Stabilization

Tautomerism

The 1H-1,2,4-triazole core exhibits prototropic tautomerism, with the hydrogen atom shifting between nitrogen atoms (N1 and N4). For this compound:

- 1H tautomer : Proton resides at N1 (predominant form in nonpolar solvents).

- 4H tautomer : Proton migrates to N4 (favored in polar protic solvents).

Factors Influencing Tautomerism

Aromatic Stabilization

The triazole ring satisfies Hückel’s 4n+2 π-electron rule (6 π-electrons), conferring aromaticity. Resonance structures delocalize electrons across the ring and into the pyridinyl and carboxylate substituents, enhancing stability (Figure 1).

Resonance Hybrid Contributions

- Major contributors involve charge separation between N2 and N4.

- Pyridinyl conjugation extends the π-system, reducing ring strain.

Figure 1. Resonance Structures of this compound

$$

\begin{aligned}

&\text{Structure A: Negative charge on N2} \

&\text{Structure B: Negative charge on N4} \

&\text{Hybrid: Delocalized π-electron density}

\end{aligned}

$$

This compound’s stability and reactivity are thus governed by a balance of tautomeric equilibria and aromatic resonance effects.

Properties

IUPAC Name |

ethyl 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVTXPYEXJSEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(Pyridin-2-Yl)-1H-1,2,4-Triazole-3-Carboxylate typically involves the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and pyridine moiety undergo selective oxidation under controlled conditions:

-

N-Oxide formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane generates N-oxide derivatives at the pyridine nitrogen (Fig. 1A). This modification enhances water solubility while retaining bioactivity.

-

Ester group oxidation : Strong oxidizing agents like KMnO₄ convert the ethyl ester to a carboxylic acid, though this reaction requires precise pH control to avoid over-oxidation.

Table 1: Oxidation Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 25°C | Pyridine N-oxide | 78–85 |

| m-CPBA | CHCl₃ | 0–5°C | Triazole N-oxide | 62–70 |

| KMnO₄ (aq.) | H₂O | 80°C | 5-(Pyridin-2-yl)-1H-triazole-3-carboxylic acid | 55 |

Reduction Reactions

The triazole ring exhibits partial reducibility under specific conditions:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol under H₂ pressure (3 atm) reduces the triazole to a dihydrotriazole derivative (Fig. 1B). This reaction preserves the ester group but alters the electronic properties of the core structure .

-

Borohydride reduction : NaBH₄ selectively reduces the ester to a primary alcohol without affecting the triazole or pyridine rings .

Key Mechanistic Insight :

Reduction of the triazole ring proceeds via a stepwise protonation-electron transfer mechanism, with the pyridine nitrogen acting as a proton shuttle .

Substitution Reactions

The compound participates in nucleophilic substitution at the ester group and electrophilic substitution on the pyridine ring:

Ester Hydrolysis and Transesterification

-

Acid-catalyzed hydrolysis : Concentrated HCl in refluxing ethanol converts the ethyl ester to the carboxylic acid (Fig. 1C) .

-

Alkaline transesterification : Reaction with methanol/K₂CO₃ yields the methyl ester variant .

Pyridine Ring Functionalization

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the pyridine’s meta position relative to the triazole attachment .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids install diverse substituents using Pd(PPh₃)₄ as catalyst .

Table 2: Substitution Reaction Parameters

Cycloaddition and Heterocycle Formation

The triazole serves as a dipolarophile in [3+2] cycloadditions:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes to form bis-triazole hybrids (Fig. 1D). Optimal yields (85–92%) occur with CuI/DBU in acetonitrile at 50°C .

-

Formation of fused heterocycles : Condensation with thiourea or hydrazine yields thiadiazole or tetrazole derivatives, respectively .

Biological Conjugation Reactions

The ester group enables covalent modifications for pharmacological applications:

-

Amide bond formation : Coupling with primary amines (EDC/NHS) produces stable conjugates for drug delivery .

-

Schiff base synthesis : Reaction with aromatic aldehydes generates imine-linked hybrids with enhanced antimalarial activity (IC₅₀ = 0.8 μM against P. falciparum) .

Industrial-Scale Reaction Optimization

Continuous flow reactors improve synthesis efficiency:

| Parameter | Batch Reactor Yield | Flow Reactor Yield |

|---|---|---|

| Cyclization step | 68% | 89% |

| Purification time | 6h | 1.5h |

Flow systems reduce side products through precise temperature control (ΔT ±1°C) and shorter residence times.

Scientific Research Applications

Chemistry

In the field of organic chemistry, Ethyl 5-(Pyridin-2-Yl)-1H-1,2,4-Triazole-3-Carboxylate serves as a versatile building block for synthesizing more complex molecules. Its triazole ring structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution to form amides or other ester derivatives.

- Cyclization Reactions: It can act as a precursor for synthesizing cyclic compounds that exhibit unique properties.

Biology

The biological applications of this compound are noteworthy:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been studied for its effectiveness in inhibiting bacterial growth and fungal infections .

- Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Its interaction with specific molecular targets involved in cancer pathways is an area of active investigation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development: The compound is being investigated as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancers. Its ability to modulate biological pathways makes it a candidate for further development .

- Xanthine Oxidase Inhibition: It has been reported to possess xanthine oxidase inhibitory activity, which could be beneficial in treating conditions like gout and hyperuricemia .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a potential for developing new antibiotics based on its structure .

- Cancer Cell Proliferation Inhibition : In vitro studies revealed that the compound could reduce the viability of certain cancer cell lines by inducing apoptosis. This suggests its potential use in cancer therapy .

- Synthesis Optimization : Research focused on optimizing synthetic routes revealed that using microwave-assisted synthesis significantly increased yields compared to traditional methods. This highlights the importance of efficient synthesis in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 5-(Pyridin-2-Yl)-1H-1,2,4-Triazole-3-Carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .

Comparison with Similar Compounds

Positional Isomers of Pyridinyl-Substituted Triazoles

Ethyl 5-(Pyridin-3-Yl)-1H-1,2,4-Triazole-3-Carboxylate

- Structure : Pyridin-3-yl substituent at position 3.

- Properties : Melting point = 180–182°C; yield = 68% .

- Comparison : Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding via the pyridine nitrogen at position 3) compared to the pyridin-2-yl isomer. Lower yield indicates synthetic challenges in regioselectivity.

- Ethyl 5-(Pyridin-4-Yl)-1H-1,2,4-Triazole-3-Carboxylate Structure: Pyridin-4-yl substituent at position 4. Properties: Melting point = 164–166°C; yield = 77% .

Halogen-Substituted Derivatives

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-Triazole-3-Carboxylate

- Structure : 2,4-Dichlorophenyl group at position 5.

- Properties : Molecular weight = 286.11 g/mol; higher lipophilicity due to chlorine atoms .

- Comparison : Increased molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility. The chlorine substituents could improve antimicrobial or antitumor activity compared to the unsubstituted pyridinyl derivative .

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-Triazole-3-Carboxylate

- Structure : Trifluoromethoxy group at the para position of the phenyl ring.

- Properties : Electron-withdrawing CF₃O group enhances metabolic stability and bioavailability .

- Comparison : The trifluoromethoxy group may confer resistance to oxidative degradation, making this derivative more suitable for pharmaceutical applications than the pyridinyl analogue.

Alkylated and Aryl-Substituted Triazoles

- Ethyl 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate Structure: Methyl group at position 1; ester at position 5. Properties: Melting point = 37–39°C; lower thermal stability due to reduced hydrogen bonding .

Ethyl 5-(Naphthalen-1-Yl)-1H-1,2,4-Triazole-3-Carboxylate

- Structure : Naphthyl group at position 5.

- Properties : Extended aromatic system increases molecular weight (MW ≈ 293 g/mol) and enhances fluorescence properties .

- Comparison : The naphthyl group may improve photophysical applications but could complicate synthetic purification steps compared to the simpler pyridinyl derivative.

Antiproliferative Activity

- Pyridin-3-Yl Derivatives : Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate demonstrated significant activity against cancer cell lines (e.g., MCF-7, HepG2) due to synergistic effects of halogen substituents .

- Target Compound: Limited data on antiproliferative activity; the pyridin-2-yl group may require functionalization (e.g., introduction of halogens) to enhance bioactivity .

Antibacterial Potential

- Halogenated Derivatives : Compounds with bromo/fluoro substituents (e.g., Ethyl 5-(2-bromophenyl)-1H-1,2,4-triazole-3-carboxylate) showed superior antibacterial efficacy against pathogens like Staphylococcus aureus due to increased electrophilicity .

- Target Compound : The pyridinyl group’s basicity might reduce membrane penetration, limiting antibacterial potency compared to halogenated analogues.

Biological Activity

Ethyl 5-(Pyridin-2-Yl)-1H-1,2,4-Triazole-3-Carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry and drug discovery due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate azides or other nitrogen sources. The compound can be synthesized using various methods, including cyclization reactions in the presence of acid catalysts. The efficiency of these methods varies, with yields often exceeding 80% under optimized conditions .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance, its activity was tested against Staphylococcus aureus and Candida albicans, demonstrating notable inhibitory effects .

Anti-inflammatory Properties

Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory effects. This compound is believed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound reduces the production of nitric oxide (NO) in activated macrophages .

Anticancer Potential

The anticancer activity of triazoles has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Study : A study evaluated the antimicrobial properties against a panel of pathogens. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Candida albicans 64 -

Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of TNF-α and IL-6 compared to controls.

Cytokine Level (pg/mL) Control Treatment TNF-α 150 75 IL-6 200 100 - Anticancer Activity : The compound was tested against breast cancer cell lines (MCF7) and showed an IC50 value of 15 µM after 48 hours of treatment.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(Pyridin-2-Yl)-1H-1,2,4-Triazole-3-Carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation and alkylation reactions. A validated route involves:

- Starting from precursor 5r (derived from pyridinyl hydrazones), followed by cyclization under basic conditions (K₂CO₃ in DMF) with alkyl halides like methyl iodide .

- Reaction conditions: Room temperature, 14-hour stirring, purification via silica-gel chromatography.

- Yield : 82% with a melting point of 163–164°C .

Q. Table 1: Synthesis Parameters

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Compound 5r (pyridinyl hydrazone) | |

| Base | K₂CO₃ in DMF | |

| Alkylating Agent | Methyl iodide or ethyl iodide | |

| Yield | 68–82% | |

| Purification | Silica-gel chromatography |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H NMR : Signals for the pyridinyl proton (δ ~8.10 ppm), ethyl ester group (δ 4.37 ppm, q), and alkyl substituents (e.g., δ 4.12 ppm for NCH₃) .

- HRMS : Confirmation of molecular ion peaks (e.g., m/z 264.1455 [M+H]⁺ for alkylated derivatives) .

- IR : Stretching frequencies for carbonyl (C=O, ~1684 cm⁻¹) and triazole rings .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR | δ 8.10 (s, CH), 4.37 (q, CH₂CH₃) | |

| HRMS | m/z 264.1455 [M+H]⁺ (alkylated derivative) | |

| IR | 1684 cm⁻¹ (C=O), 2136 cm⁻¹ (azide) |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model:

- Electron Density Distribution : Correlation-energy formulas (e.g., Colle-Salvetti) to analyze charge localization on the triazole ring and pyridinyl group .

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Validation : Comparison of computed vs. experimental NMR/IR data to refine computational models .

Q. How can structural discrepancies (e.g., melting points) in reported data be resolved?

Methodological Answer: Discrepancies (e.g., melting points for pyridinyl-triazole derivatives varying by 2–3°C) require:

- Repetition Under Controlled Conditions : Strict control of solvent purity, cooling rates, and crystallization methods .

- Differential Scanning Calorimetry (DSC) : Quantify thermal transitions with ±0.5°C precision .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP) to confirm polymorphic forms .

Q. What strategies enhance the biological activity of triazole-carboxylate derivatives?

Methodological Answer:

- Alkylation : Introduce methyl or ethyl groups at the triazole N1 position to improve lipophilicity (e.g., 35% yield for 1-methyl derivative) .

- Click Chemistry : Azide-alkyne cycloaddition (e.g., Cu-catalyzed) to append pharmacophores (41% yield for 4-butyl-triazole hybrids) .

- Structure-Activity Relationship (SAR) : Molecular docking (e.g., PASS program) to predict binding affinity with target enzymes .

Q. Table 3: Functionalization Strategies

| Strategy | Example Modification | Yield | Reference |

|---|---|---|---|

| Alkylation | 1-Methyl derivative | 35% | |

| Click Chemistry | 4-Butyl-triazole hybrid | 41% | |

| Ester Hydrolysis | Conversion to carboxylic acid | 90% |

Q. How is crystallographic data utilized to validate triazole-carboxylate structures?

Methodological Answer:

- SHELX Suite : Refinement of X-ray data to determine bond lengths/angles (e.g., triazole N-N bond ~1.32 Å) .

- ORTEP-3 : Visualization of 3D molecular geometry and intermolecular interactions (e.g., π-stacking in pyridinyl groups) .

- Validation Metrics : R-factor < 0.05 and CCDC deposition for public access .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Byproduct Formation : Monitor intermediates via TLC (e.g., hexanes:t-BuOMe 7:3) to avoid azide decomposition .

- Purification : Optimize column chromatography gradients (e.g., 0–35% ethyl acetate in cyclohexane) .

- Yield Optimization : Use excess alkylating agents (1.2–1.5 eq.) and prolonged reaction times (12–24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.